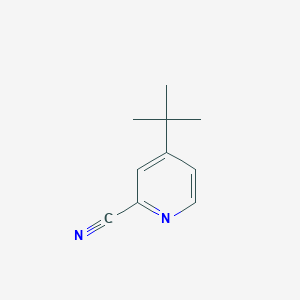

4-tert-Butylpyridine-2-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-tert-butylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPVBTOAETZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560838 | |

| Record name | 4-tert-Butylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-73-2 | |

| Record name | 4-tert-Butylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis of 4-tert-Butylpyridine-2-carbonitrile

The direct introduction of a nitrile group at the C2 position of the 4-tert-butylpyridine (B128874) scaffold presents a key synthetic challenge. Methodologies to achieve this transformation can be broadly categorized into one-pot multicomponent reactions and regioselective functionalization of the pre-formed pyridine (B92270) ring.

One-Pot Multicomponent Reaction Approaches

While a specific one-pot multicomponent reaction (MCR) for the direct synthesis of this compound is not extensively documented in the literature, the general principles of MCRs for pyridine synthesis offer plausible routes. MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. chem-soc.si

One common approach for the synthesis of polysubstituted cyanopyridines involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. google.com In a hypothetical application to synthesize the target molecule, a β-keto ester or a related dicarbonyl compound incorporating the tert-butyl group could be envisioned as a key starting material. The general mechanism often proceeds through the formation of an arylidenemalononitrile intermediate, followed by a Michael addition and subsequent cyclization and aromatization to yield the pyridine ring. google.com The use of catalysts, such as nanostructured diphosphates, has been shown to efficiently promote these reactions under solvent-free conditions. google.com

Regioselective Functionalization of Pyridine Rings

A more direct approach involves the regioselective introduction of a cyano group onto the pre-existing 4-tert-butylpyridine ring. The inherent electronic properties of the pyridine ring, which is electron-deficient, typically direct electrophilic substitution to the C3 and C5 positions and nucleophilic substitution to the C2, C4, and C6 positions.

A prominent method for the C2-cyanation of pyridines involves the activation of the pyridine ring through the formation of an N-oxide. The pyridine N-oxide can then react with a cyanide source, such as potassium cyanide, in the presence of an acylating agent like dimethylcarbamoyl chloride, to regioselectively introduce the cyano group at the 2-position. chem-soc.si This method has been successfully applied to the synthesis of various 2-cyanopyridines. chem-soc.si

Another strategy for the direct cyanation of pyridines involves pretreatment with nitric acid and trifluoroacetic anhydride. This in-situ generation of an N-nitropyridinium salt activates the ring for subsequent nucleophilic attack by aqueous potassium cyanide, leading to the formation of the 2-cyano derivative with high regioselectivity. thieme-connect.de This one-pot procedure avoids the isolation of the intermediate N-oxide. thieme-connect.de

Synthesis of 4-tert-Butylpyridine Precursors and Analogues

The synthesis of precursors, particularly halogenated derivatives, provides an alternative and often more practical route to this compound.

Alkylation and Chlorination Routes for tert-Butylpyridine Derivatives

The synthesis of 4-tert-butyl-2-chloropyridine is a crucial step, as the chloro substituent can be subsequently displaced by a cyanide group. A common route begins with the commercially available 4-tert-butylpyridine. This starting material can be oxidized to 4-tert-butylpyridine-N-oxide using an oxidizing agent like peracetic acid. google.com The resulting N-oxide is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to yield 4-tert-butyl-2-chloropyridine. google.com This two-step process provides a reliable method to obtain the key chlorinated intermediate. google.comchemicalbook.com

The subsequent conversion of 4-tert-butyl-2-chloropyridine to this compound can be achieved through nucleophilic substitution using a cyanide salt, such as copper(I) cyanide in a Rosenmund-von Braun reaction, or through palladium-catalyzed cyanation reactions. wikipedia.org These methods are well-established for the synthesis of aryl nitriles from aryl halides. wikipedia.org

Scalable Synthesis and Yield Optimization Techniques for Pyridine Ligands

The development of scalable and efficient syntheses for pyridine-based ligands is of significant interest for their application in catalysis. While a specific scalable synthesis for this compound is not detailed, the principles can be drawn from related compounds. For instance, the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, which shares the 4-tert-butylpyridine core, has been optimized for multi-gram scale production. thieme-connect.deresearchgate.net

Key aspects of scalable synthesis include the use of inexpensive and readily available starting materials, minimizing the number of purification steps, and optimizing reaction conditions to maximize yield. In the synthesis of (S)-t-BuPyOx, starting from picolinic acid instead of 2-cyanopyridine (B140075) proved to be more cost-effective and reliable. researchgate.net The optimization of a cyclization step, moving from an in-situ activation to the isolation of a stable chloride intermediate, led to a more robust and higher-yielding process. researchgate.net These strategies, focusing on cost-efficiency and procedural robustness, are directly applicable to the large-scale production of 4-tert-butylpyridine derivatives.

Derivatization and Functionalization Strategies of this compound

While specific literature on the derivatization of this compound is scarce, the reactivity of the nitrile group is well-established and allows for a variety of functional group transformations. These reactions provide pathways to a range of other valuable chemical entities.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-tert-butylpyridine-2-carboxylic acid. libretexts.orgchemistrysteps.com This acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

Reduction of the nitrile group offers another avenue for functionalization. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the nitrile to a primary amine, yielding (4-tert-butylpyridin-2-yl)methanamine. chemistrysteps.com Milder reducing agents can be employed to achieve partial reduction to the corresponding aldehyde, 4-tert-butylpyridine-2-carbaldehyde. chemistrysteps.com

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are important pharmacophores in medicinal chemistry. The potential for the pyridine nitrogen to participate in [4+2] cycloaddition reactions, acting as a diene component, also exists, although this is less common for simple pyridines. libretexts.orgnih.govmdpi.com

Mechanistic Studies of Synthetic Pathways

General mechanistic concepts for pyridine functionalization that could be relevant include:

Nucleophilic Aromatic Substitution (SNAr): This pathway would involve the displacement of a suitable leaving group (e.g., a halide) at the 2-position of the pyridine ring by a cyanide nucleophile. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen. The mechanism proceeds through a Meisenheimer-type intermediate.

Radical-mediated Cyanation: Some cyanation reactions proceed via radical intermediates. This might involve the generation of a cyanoradical that attacks the pyridine ring.

Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic methods often employ transition metal catalysts (e.g., palladium, copper, or nickel) to facilitate the coupling of a cyanide source with a suitably functionalized pyridine. The catalytic cycle for such reactions typically involves steps like oxidative addition, ligand exchange, and reductive elimination. For instance, a plausible route could involve the palladium-catalyzed cyanation of 2-halo-4-tert-butylpyridine.

It is important to reiterate that these are generalized mechanisms for pyridine cyanation. Detailed research findings, including kinetic data, computational studies, and intermediate characterization specific to the synthesis of this compound, have not been found in the surveyed literature.

Due to the lack of specific research on this topic, data tables detailing research findings cannot be generated.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Nitrile Group in 4-tert-Butylpyridine-2-carbonitrile

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. These reactions typically involve the initial addition of a nucleophile to the carbon-nitrogen triple bond, followed by subsequent transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction proceeds through an amide intermediate, 4-tert-butylpyridine-2-carboxamide. For instance, the hydrolysis of cyanopyridines in high-temperature water has been studied, showing a consecutive reaction pathway from nitrile to amide and then to the corresponding carboxylic acid. researchgate.net In the case of 2-cyanopyridine (B140075), this leads to picolinic acid. researchgate.net A similar pathway is expected for this compound.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org This transformation involves the addition of hydride ions to the carbon-nitrogen triple bond. The resulting primary amine, (4-tert-butylpyridin-2-yl)methanamine, is a valuable building block in organic synthesis.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after acidic workup. masterorganicchemistry.comleah4sci.com The reaction proceeds through an imine intermediate which is subsequently hydrolyzed. masterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent (R-MgX) would yield a 4-tert-butyl-2-acylpyridine derivative. masterorganicchemistry.comleah4sci.com

| Reaction Type | Reagents | Product | Intermediate |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 4-tert-Butylpicolinic acid | 4-tert-Butylpyridine-2-carboxamide |

| Reduction | 1. LiAlH₄ 2. H₂O | (4-tert-Butylpyridin-2-yl)methanamine | Imine anion |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 4-tert-Butyl-2-acylpyridine | Imine |

While the cyano group itself is not typically the direct participant in standard cross-coupling reactions like Suzuki or Heck couplings, its presence on the pyridine (B92270) ring influences the electronic properties of the molecule and can be a precursor for other functional groups that do participate in such reactions. However, the cyano group can be involved in other types of coupling reactions. For instance, visible-light-induced C-C coupling reactions of 3-cyano-1,4-dihydropyridines have been reported to synthesize bipyridines, a reaction that proceeds without a metal catalyst. mdpi.com

More commonly, the pyridine ring itself is functionalized via cross-coupling reactions. In such cases, the 2-carbonitrile group acts as a spectator, influencing the reactivity of the ring. For example, in Suzuki-Miyaura cross-coupling reactions, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst. libretexts.orgnih.gov If this compound were to be synthesized via a Suzuki coupling, a common precursor would be a halogenated version of the molecule, such as 2-chloro-4-tert-butylpyridine, which can then be coupled with a cyanide source.

| Coupling Reaction | Typical Reactants | Catalyst | General Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl halide, Organoboron reagent, Base | Palladium complex | Biaryl or Heterobiaryl |

| Heck Reaction | Aryl/vinyl halide, Alkene, Base | Palladium complex | Substituted alkene |

Pyridine Ring Reactivity in this compound

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the 2-cyano group. This electronic character, combined with the steric influence of the 4-tert-butyl group, governs its reactivity.

Transition metal-catalyzed C-H bond activation is a powerful tool for the functionalization of pyridine rings. mdpi.com These reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For instance, ruthenium-catalyzed C-H arylation has been used to functionalize arenes. wikipedia.org In the context of pyridine derivatives, C-H activation can be directed by the nitrogen atom of the ring or by other functional groups present. mdpi.com The presence of the tert-butyl group can influence the regioselectivity of these reactions. nih.gov

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic addition reactions. Organometallic reagents, such as organolithium compounds, can add to the pyridine ring, typically at the 2- or 6-position. acs.org The addition of tert-butyllithium (B1211817) to pyridine derivatives has been shown to be a viable method for the synthesis of substituted pyridines. acs.org The presence of the electron-withdrawing nitrile group at the 2-position would further activate the ring towards such additions, potentially directing the incoming nucleophile to the 6-position to avoid steric hindrance from the cyano group.

The tert-butyl group at the 4-position exerts significant steric and electronic effects on the reactivity of the pyridine ring.

Steric Effects: The bulky tert-butyl group can hinder the approach of reagents to the adjacent 3- and 5-positions of the pyridine ring. numberanalytics.com This steric hindrance can lead to high regioselectivity in reactions, favoring substitution at the less hindered positions. For example, in electrophilic aromatic substitution reactions, bulky substituents can significantly slow down the reaction rate and direct the incoming electrophile to sterically accessible positions. numberanalytics.com

Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). This effect increases the electron density on the pyridine ring, which can influence its reactivity. However, in the case of basicity, the steric hindrance of bulky groups at the ortho positions (2- and 6-) can override the electronic effect. For example, 2,6-di-tert-butylpyridine (B51100) is a weaker base than pyridine because the bulky groups block access to the nitrogen's lone pair. stackexchange.com In this compound, the tert-butyl group at the 4-position will have a less pronounced steric effect on the nitrogen's basicity compared to a 2- or 6-substituted analogue.

The interplay of the electron-donating tert-butyl group and the electron-withdrawing nitrile group creates a unique electronic environment on the pyridine ring, influencing the regioselectivity of various reactions.

| Compound | Substituent Position | Effect | Influence on Reactivity |

| This compound | 4-tert-Butyl | Steric Hindrance | Directs incoming groups away from positions 3 and 5. |

| 4-tert-Butyl | Electronic (+I) | Increases electron density on the ring, counteracting the nitrile group's effect. | |

| 2-Cyano | Electronic (-I, -M) | Decreases electron density on the ring, activating it for nucleophilic attack. |

Role of this compound as a Base or Additive in Organic Reactions

The role of this compound as a base or additive in organic reactions is dictated by the electronic interplay of its substituents on the pyridine ring. The tert-butyl group at the 4-position is an electron-donating group (EDG) through inductive effects, which tends to increase the electron density on the pyridine nitrogen, thereby increasing its basicity. Conversely, the cyano group at the 2-position is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. imperial.ac.uk This strong electron-withdrawing character significantly reduces the electron density on the nitrogen atom, thus decreasing its basicity compared to unsubstituted pyridine. wikipedia.org

The net effect of these opposing substituents renders this compound a very weak base. The strong electron-withdrawing nature of the cyano group generally dominates, making the lone pair of electrons on the nitrogen less available for protonation or for acting as a Lewis base. wikipedia.org

While not a strong base, it can function as a specialized additive in certain reactions. Its sterically bulky tert-butyl group can influence the stereochemical outcome of reactions. Furthermore, in transition metal-catalyzed processes, it has the potential to act as a ligand. The nitrogen atom and the cyano group can both coordinate to a metal center. The electronic properties of such a ligand can be finely tuned by the substituents. For instance, electron-withdrawing groups on pyridine-based ligands can render a coordinated metal center more electrophilic and potentially more reactive in certain catalytic cycles. nih.gov Although specific examples detailing the use of this compound as an additive are not widespread in the literature, its structural features suggest a potential role as a sterically hindered, weakly coordinating ligand or a proton scavenger in reactions that are sensitive to stronger bases.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically for reaction pathways involving this compound are not extensively reported in publicly available literature. However, the reactivity of the molecule can be inferred from the functional groups present and general principles of physical organic chemistry.

The reactivity of the pyridine ring itself is significantly influenced by its substituents. The electron-deficient nature of the pyridine ring, exacerbated by the 2-cyano group, makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. imperial.ac.uk

The cyano group is a versatile functional group that can undergo a variety of transformations. For example, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding salts. chemicalbook.comchemicalbook.com This reaction proceeds via a carboxamide intermediate. The cyano group can also be reduced to an aminomethyl group. For instance, the synthesis of 4-tert-butyl-2-picolylamine has been achieved through the hydrogenation of 4-tert-butyl-2-cyanopyridine using a palladium on carbon (Pd/C) catalyst. d-nb.info

The synthesis of this compound itself, for example from the corresponding N-oxide by treatment with trimethylsilylcyanide (TMSCN), is an example of its formation pathway. d-nb.infoacs.org

Without specific experimental data, any discussion on the kinetic and thermodynamic parameters remains qualitative. The rates of reactions involving this compound would be influenced by steric hindrance from the tert-butyl group and the electronic effects of both the tert-butyl and cyano groups. For instance, the rate of nucleophilic substitution on the pyridine ring would be affected by the electron-withdrawing power of the cyano group. Thermodynamic considerations would involve the relative stability of reactants, intermediates, and products in any given transformation.

Coordination Chemistry and Complex Formation

4-tert-Butylpyridine-2-carbonitrile as a Ligand in Metal Complexes

The geometry of the resulting metal complexes is often a balance between the coordinating preferences of the metal ion and the steric demands of the ligand. In the case of a Cu(II) complex with a related pyridine (B92270) ligand, the geometry is described as being halfway between a tetrahedron and a square planar structure. mdpi.comscilit.comresearchgate.net The specific coordination can lead to the formation of distinct crystalline structures, with different packing arrangements and intermolecular interactions.

The nitrile group at the 2-position provides an additional coordination site. The nitrogen atom of the nitrile can participate in coordination, leading to different bonding modes. The interplay between the steric hindrance from the tert-butyl group and the coordinating potential of both the pyridine and nitrile nitrogens results in a complex coordination behavior that can be exploited to synthesize novel metal complexes with specific geometries and properties. The presence of both a bulky substituent and a nitrile group is a common feature in ligands used for creating specific crystalline arrangements, often involving π-stacking and various hydrogen bonding interactions. nih.gov

Synthesis and Characterization of Metal-4-tert-Butylpyridine-2-carbonitrile Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

A general procedure for synthesizing related transition metal complexes involves mixing an aqueous solution of a metal salt with an ethanolic solution of the ligand. jocpr.com The reaction mixture is often refluxed to promote complex formation, and the pH may be adjusted to facilitate precipitation. jocpr.com The resulting solid complex can then be isolated by filtration, washed, and dried. jocpr.com

Table 1: Selected Crystallographic Data for a (C9H14N)2[CuCl4] Complex semanticscholar.org

| Parameter | Value |

| Formula | C18H28Cl4CuN2 |

| Molecular Weight | 477.76 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 11.356(15) |

| b (Å) | 14.047(19) |

| c (Å) | 12.0806(10) |

| β (°) | 96.806(19) |

| V (ų) | 604.0(14) |

| Z | 4 |

| Density (Mg·m⁻³) | 1.381 |

The stability and packing of the crystal structures of these complexes are often governed by a network of intermolecular interactions. These can include hydrogen bonds, C-H···π interactions, and van der Waals forces. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the molecular vibrations of a compound, which are unique and can be used for identification and structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its functional groups. For 4-tert-Butylpyridine-2-carbonitrile, the most characteristic absorption band would be from the nitrile (C≡N) group. This stretching vibration is typically observed in the range of 2200-2300 cm⁻¹. The presence of the tert-butyl group would give rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370 cm⁻¹ and 1460 cm⁻¹. The pyridine (B92270) ring itself will show a series of characteristic absorptions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. For the related compound 4-tert-butylpyridine (B128874), IR spectral data is available. researchgate.netchemicalbook.com Similarly, the IR spectrum for 2-pyridinecarbonitrile, which contains the nitrile group on the pyridine ring, has been documented. nist.gov

Characteristic FTIR Peaks for Related Compounds

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Related Compound |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2230 | 2-Pyridinecarbonitrile |

| Aromatic C-H | Stretch | >3000 | 4-tert-Butylpyridine |

| Alkyl C-H | Stretch | <3000 | 4-tert-Butylpyridine |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | 4-tert-Butylpyridine |

Raman Spectroscopy (Bulk and Surface-Enhanced)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The nitrile stretch is also a prominent feature in the Raman spectrum. The symmetric ring breathing mode of the pyridine ring is often a strong band in the Raman spectrum, typically observed around 1000 cm⁻¹. Surface-Enhanced Raman Spectroscopy (SERS) can be particularly informative for pyridine derivatives, as they tend to adsorb strongly onto metal surfaces like silver, leading to significant signal enhancement. uq.edu.au Studies on 4-tert-butylpyridine have shown that the adsorption on a silver electrode can lead to shifts in the vibrational frequencies, providing information about the molecule's orientation and interaction with the surface. nih.gov

Key Raman Shifts for Related Compounds

| Functional Group/Mode | Expected Raman Shift (cm⁻¹) | Related Compound |

|---|---|---|

| Pyridine Ring Breathing | ~1000 | 4-tert-Butylpyridine |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the tert-butyl group would appear as a sharp singlet at approximately 1.3 ppm, integrating to nine protons. The protons on the pyridine ring would appear in the aromatic region (7.0-9.0 ppm). Due to the substitution pattern, three distinct signals for the aromatic protons are expected, likely as doublets or doublets of doublets, with coupling constants characteristic of pyridine ring systems. For comparison, the ¹H NMR spectrum of 4-tert-butylpyridine shows signals for the aromatic protons and the tert-butyl group. science-softcon.dechemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbon of the nitrile group is expected to have a chemical shift in the range of 115-125 ppm. The quaternary carbon of the tert-butyl group would appear around 35 ppm, and the methyl carbons of the tert-butyl group would be found further upfield, near 30 ppm. The pyridine ring carbons would have chemical shifts in the aromatic region, typically between 120 and 160 ppm. The carbon atom attached to the nitrile group would be significantly influenced by its electron-withdrawing nature. The ¹³C NMR spectrum of 4-tert-butylpyridine has been reported, providing reference points for the pyridine and tert-butyl carbons. chemicalbook.com

Expected ¹H and ¹³C NMR Chemical Shifts

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~30 |

| tert-Butyl (quaternary C) | - | ~35 |

| Pyridine H | 7.0 - 9.0 | - |

| Pyridine C | - | 120 - 160 |

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy) would show correlations between coupled protons on the pyridine ring, helping to assign their specific positions. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for unambiguously assigning the ¹H and ¹³C signals by showing direct and long-range correlations between protons and carbons.

Electronic Absorption and Emission Spectroscopy

This category of techniques probes the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy

The UV-Visible spectrum of this compound is expected to show absorptions due to π-π* transitions within the pyridine ring. These are typically observed in the ultraviolet region. The presence of the nitrile group may cause a slight shift in the absorption maxima compared to 4-tert-butylpyridine. The electronic absorption spectra of related pyridine derivatives, such as 4-cyanopyridine (B195900) and various substituted bipyridines, have been studied and show characteristic absorptions in the UV region. researchgate.net

Photoluminescence and Fluorescence Spectroscopy

Many pyridine-containing compounds exhibit luminescence. While simple pyridines may have low quantum yields of fluorescence, the introduction of substituents can modify their photophysical properties. It is possible that this compound could exhibit fluorescence upon excitation at an appropriate wavelength, likely corresponding to its π-π* absorption band. The emission spectrum would be red-shifted compared to the absorption spectrum. The study of photoluminescence is particularly relevant when the compound is used as a ligand in metal complexes, as the emission properties can be significantly altered upon coordination.

Transient Absorption Spectroscopy for Electron Dynamics

Transient absorption spectroscopy is a powerful method for investigating the dynamics of photoexcited electrons and understanding charge transfer mechanisms in molecular systems. edinst.comresearchgate.net This technique is particularly useful in fields like photocatalysis and solar energy to monitor electron transfer kinetics. edinst.com

X-ray Diffraction Techniques (Powder and Single Crystal)

X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of a compound, providing precise information on bond lengths, angles, and crystal packing. This technique can be applied to both powder samples and single crystals to elucidate the three-dimensional arrangement of atoms. researchgate.netmdpi.com

Despite the fundamental importance of this characterization, a search of crystallographic databases and scientific literature found no published single-crystal or powder XRD data for this compound. Therefore, information regarding its crystal system, space group, and specific structural parameters is not available.

Microscopic and Surface Analysis

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of a material, while Energy Dispersive X-ray (EDX) spectroscopy provides elemental composition analysis. These techniques are often used together to correlate a material's structure with its elemental makeup. researchgate.net

No research articles were found that present SEM images or EDX spectra specifically for this compound. Such analyses are typically performed on solid materials, and as this compound is a liquid at room temperature, these techniques would be applied in the context of its interaction with or formation of solid materials, for which no studies were identified. sigmaaldrich.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is widely used to study how molecules adsorb onto surfaces. researchgate.netresearchgate.net

A literature search for XPS studies focused on the surface adsorption behavior of this compound did not return any specific research findings. While the adsorption of the related compound 4-tert-butylpyridine has been investigated on various substrates, no such analysis has been published for the carbonitrile derivative.

Thermal Analysis (Thermogravimetric Analysis - Differential Thermal Analysis, TGA-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to characterize the thermal stability of a material. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference, identifying phase transitions and thermal decomposition events.

No TGA-DTA data for this compound could be located in the searched scientific literature. Consequently, information on its decomposition temperature and thermal stability profile is not publicly available.

Electrochemical Characterization Techniques

Electrochemical characterization techniques, such as cyclic voltammetry, are employed to investigate the redox properties of a molecule, including its oxidation and reduction potentials. This information is crucial for applications in areas like electrocatalysis and materials for electronic devices. researchgate.netrsc.org

A comprehensive search did not uncover any studies detailing the electrochemical characterization of this compound. Therefore, its redox behavior, including data from techniques like cyclic voltammetry, remains uncharacterized in the available literature.

Electrochemical Impedance Spectroscopy (EIS)researchgate.net,rsc.org

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive analytical technique used to probe the intricate interfacial and bulk properties of electrochemical systems. researchgate.net, rsc.org By applying a small amplitude AC voltage or current perturbation over a wide range of frequencies, the impedance response of the system is measured. rsc.org This technique is particularly valuable for investigating the various electrochemical processes occurring within devices such as dye-sensitized solar cells (DSSCs), including charge transfer, ion diffusion, and capacitance. acs.org, acs.org Analysis of the impedance spectra, often visualized in Nyquist or Bode plots, allows for the determination of key parameters like charge transfer resistance (Rct), which is inversely related to the rate of electron transfer at an interface, and the double-layer capacitance (Cdl), which relates to the charge accumulation at the electrode-electrolyte interface. researchgate.net

While specific EIS data for this compound is not extensively available in published literature, comprehensive research has been conducted on the closely related and structurally similar compound, 4-tert-butylpyridine (TBP). TBP is a standard additive in the electrolyte of DSSCs, and its electrochemical behavior, as characterized by EIS, provides significant insights into the functional role of this class of pyridine derivatives. researchgate.net, ossila.com

Detailed Research Findings

Research into the effect of 4-tert-butylpyridine (TBP) in DSSC electrolytes reveals its significant influence on the cell's electrochemical properties, as measured by EIS. TBP is primarily added to the electrolyte to increase the open-circuit voltage (Voc) of the solar cell. researchgate.net, um.edu.my EIS studies confirm that this enhancement is largely due to two main effects: a negative shift in the conduction band edge of the titanium dioxide (TiO₂) photoanode and an increase in the charge transfer resistance at the TiO₂/electrolyte interface, which signifies the suppression of undesirable charge recombination reactions. um.edu.my, epfl.ch

A typical EIS spectrum for a DSSC electrolyte containing TBP can be modeled using an equivalent circuit, such as a Randles circuit. 104.197.3 This model helps to deconstruct the complex impedance response into distinct electrochemical elements:

Solution Resistance (Rs): Represents the bulk resistance of the electrolyte.

Charge Transfer Resistance (Rct): Corresponds to the resistance against electron transfer from the TiO₂ surface to the redox mediator in the electrolyte. A higher Rct indicates a slower recombination rate.

Double-Layer Capacitance (Cct): Arises from the charge separation at the electrode/electrolyte interface.

Warburg Impedance (W): Relates to the diffusion of the redox species (e.g., I⁻/I₃⁻) within the electrolyte. 104.197.3

For instance, in one study, the addition of TBP to a gel polymer electrolyte was shown to increase the Voc from 615 mV to 750 mV as the TBP content was raised to 7 wt%. um.edu.my However, the peak conversion efficiency of 8.11% was achieved at a lower concentration of 3 wt% TBP, highlighting the complex interplay between voltage gain and current loss. um.edu.my Another study found that increasing TBP concentration from 0.1 M to 0.5 M in a cobalt-based electrolyte resulted in a 90 mV increase in Voc. EIS analysis attributed this improvement to both reduced interfacial recombination (33%) and a negative shift in the TiO₂ conduction band (67%). epfl.ch

The data tables below summarize findings from various studies on electrolytes containing 4-tert-butylpyridine, illustrating the impact of its concentration on key performance and EIS-derived parameters in dye-sensitized solar cells.

Table 1: Effect of 4-tert-butylpyridine (TBP) Concentration on DSSC Performance Parameters

| TBP Concentration | Voc (V) | Jsc (mA·cm⁻²) | Efficiency (η) (%) | Source |

| 0 wt% | 0.615 | - | - | um.edu.my |

| 3 wt% | - | - | 8.11 | um.edu.my |

| 7 wt% | 0.750 | - | - | um.edu.my |

| 0 M (No TBP) | - | - | 5.15 | 104.197.3 |

| Optimal Concentration* | 0.709 | 17.22 | 7.94 | 104.197.3 |

| 0.5 M | - | - | - | researchgate.net |

| 2.0 M | ↑ by 26% | Not much affected | ↑ by 33% | researchgate.net |

*Optimal concentration occurred when the formal concentration of TBP was equal to that of triiodide ions in the electrolyte. 104.197.3

Table 2: EIS-Derived Parameters for Electrolytes with 4-tert-butylpyridine (TBP)

This table presents key parameters obtained from fitting Electrochemical Impedance Spectroscopy data, showing how TBP affects the charge transfer and diffusion processes within the solar cell.

| Parameter | Condition | Value | Significance | Source |

| Charge Transfer Resistance (Rct) | With TBP addition | Increased | Slower electron recombination at the TiO₂/electrolyte interface | researchgate.net |

| Diffusion Resistance (W) | High TBP Conc. (>0.5 M) | Increased | Slower diffusion of redox species in the electrolyte | researchgate.net |

| Electron Diffusion Coefficient (Dₑ) | Electrolyte 1 (with TBP) | 3.3 x 10⁻⁴ cm²/s | Represents the rate of electron transport within the TiO₂ film | acs.org |

| Electron Diffusion Coefficient (Dₑ) | Electrolyte 2 (no TBP) | 3.9 x 10⁻⁴ cm²/s | Comparison showing slightly faster transport without TBP | acs.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method in computational chemistry for studying the electronic properties of molecules. stmjournals.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties with reasonable accuracy.

DFT calculations are instrumental in elucidating the electronic structure of 4-tert-butylpyridine-2-carbonitrile. These calculations can determine optimized molecular geometries, bond lengths, and bond angles. The distribution of electron density, which is fundamental to understanding a molecule's reactivity, can be visualized through molecular electrostatic potential (MESP) maps. For pyridine (B92270) derivatives, the nitrogen atom typically represents a region of high electron density, making it a likely site for electrophilic attack, while the carbon atoms of the ring can be susceptible to nucleophilic attack depending on the substituents. The presence of the electron-withdrawing nitrile group and the electron-donating tert-butyl group significantly influences the electronic landscape of the pyridine ring, and DFT can quantify these effects.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

For substituted pyridines, the distribution of the HOMO and LUMO can be significantly affected by the nature and position of the substituents. researchgate.net In the case of this compound, the electron-donating tert-butyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group would lower the energy of the LUMO. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-tert-Butylpyridine (B128874) | -5.9 | -2.4 | 3.5 |

| This compound (Hypothetical) | -6.2 | -2.8 | 3.4 |

Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scholarsresearchlibrary.comresearchgate.net These functions quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.

fukui+ (f+) : Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

fukui- (f-) : Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

fukui0 (f0) : Indicates the propensity of a site for radical attack.

For this compound, Fukui function analysis would likely identify the nitrile carbon as a primary site for nucleophilic attack, while the nitrogen atom of the pyridine ring would be a probable site for electrophilic attack. The specific values of the Fukui functions for each atom in the molecule provide a quantitative measure of this reactivity. researchgate.net

Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.netrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the intensity of electronic transitions. These simulations are valuable for interpreting experimental spectra and understanding the electronic transitions responsible for the observed absorptions. For a molecule like this compound, the simulations would likely show π → π* transitions associated with the pyridine ring and potentially n → π* transitions involving the nitrogen lone pair and the nitrile group. The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), can improve the accuracy of the simulated spectra. redalyc.orgnih.gov

Table 2: Simulated Spectroscopic Data Note: This table presents hypothetical TD-DFT calculation results for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.5 | 275 | 0.15 |

| S0 → S2 | 5.2 | 238 | 0.40 |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. aps.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamics of this compound in different environments, such as in solution or in the solid state.

These simulations are particularly useful for analyzing non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, which can play a crucial role in the structure and properties of molecular assemblies. For instance, in a condensed phase, MD simulations could reveal how molecules of this compound pack together and the nature of the intermolecular forces that govern this packing. DFT calculations can be used to parameterize the force fields used in MD simulations, ensuring a more accurate description of the intermolecular potentials. nist.gov

Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, transition states. youtube.com The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be employed to locate the structures of transition states and calculate the activation energies. mdpi.comresearchgate.net This information is invaluable for understanding the kinetics and feasibility of a reaction pathway. For example, in a nucleophilic substitution reaction at the nitrile group, calculations could model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the departure of the leaving group, identifying the transition state for each step.

Prediction of Non-Linear Optical (NLO) Properties

Molecular Docking and Binding Energy Studies with Biological Targets

Similarly, there is a lack of available research on the molecular docking of this compound with any specific biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a potential drug molecule might interact with a protein target. These studies typically report binding affinities and energies, which are crucial for assessing the potential efficacy of a compound. Despite the existence of numerous docking studies for other pyridine-containing molecules against various enzymes and receptors, no such data has been published for this compound.

Based on a comprehensive review of scientific literature, there is currently insufficient public data to generate a detailed article on This compound that adheres to the specific advanced applications outlined in your request.

Research databases and publications extensively detail the applications of a related compound, 4-tert-Butylpyridine (TBP) , particularly in the field of Dye-Sensitized Solar Cells (DSSCs). However, specific research findings regarding the use of This compound as a building block in complex molecule construction, its catalytic roles, or its specific effects on electron dynamics and energy levels in optoelectronic devices are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and verifiable article on "this compound" that meets the requirements of the requested outline. Attempting to do so would involve substituting information from the much-studied 4-tert-Butylpyridine, which would be scientifically inaccurate and misleading.

Advanced Applications in Chemical Research

Applications in Materials Science and Optoelectronics

Additives in Dye-Sensitized Solar Cells (DSSCs)[23],[27],[28],[29],[11],[30],[20],[31],[17],[21],

Role in Device Stability and Performance Enhancement

However, the role of TBP is complex. Its volatile nature can be a source of long-term instability in perovskite solar cells, as its gradual evaporation can lead to morphological changes in the hole transport layer. nih.govucsd.edu The presence of TBP is also linked to preventing dye aggregation on the semiconductor surface, ensuring a more uniform monolayer of dye molecules, which is essential for efficient light harvesting and charge injection. nih.gov The optimization of TBP concentration is therefore a critical step in balancing performance gains with long-term operational stability.

Components in Perovskite Solar Cells (PSCs)

While originating from DSSC research, 4-tert-butylpyridine (B128874) has become an essential additive in the hole-transporting layers (HTLs) of most high-efficiency n-i-p structured perovskite solar cells (PSCs). researchgate.net It is commonly used in conjunction with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) as a dopant for the widely used HTL material, Spiro-OMeTAD. ucsd.eduresearchgate.net The presence of TBP is critical for achieving high power-conversion efficiencies and stable device performance. researchgate.net

Initially, its function in PSCs was assumed to be the same as in DSSCs—to suppress charge recombination. nih.govucsd.eduucsd.edu However, the presence of a dense perovskite capping layer over the mesoporous TiO2 in PSCs minimizes the direct interface between the HTL and the TiO2, suggesting TBP has additional roles. ucsd.eduucsd.edu Research indicates that TBP's primary function in PSCs is as a morphology controller for the HTL. nih.govucsd.edu

Hole Transport Layer (HTL) Additive Functionality

In the context of PSCs, TBP serves several critical functions as an additive within the hole transport layer. One of its vital roles is to improve the solubility of the p-dopant, Li-TFSI, in the solvents like chlorobenzene used for depositing the HTL. researchgate.net This improved solubility prevents the aggregation and accumulation of the lithium salt, leading to a more uniform and homogeneous HTL film. nih.govresearchgate.netucsd.edu

Transmission electron microscopy (TEM) studies have confirmed that TBP acts as a morphology controller, significantly improving the uniformity of the HTL. nih.govucsd.edu It reduces the formation of pits or pinholes on the surface of the HTL, which can otherwise lead to short-circuits and device failure. ucsd.edu This morphological control is crucial for ensuring efficient charge extraction and transport from the perovskite layer to the electrode. The evaporation of the volatile TBP over time can lead to the reappearance of these pits, highlighting its critical role in maintaining the integrity of the HTL and, consequently, the long-term stability of the device. ucsd.eduucsd.edu

Influence on Perovskite Crystallinity and Morphology

Beyond its role in the HTL, TBP has been shown to directly influence the perovskite layer itself. When used as an additive during the perovskite film deposition, TBP can significantly improve the crystallinity and morphology of the perovskite layer. ossila.comrsc.org

In a two-step deposition method, adding TBP to the PbI2 precursor solution leads to the formation of a porous lead iodide layer composed of randomly packed nanocrystals. rsc.org This porous structure provides a larger contact area for the subsequent reaction with methylammonium (B1206745) iodide (CH3NH3I), facilitating a more complete conversion to the perovskite phase and resulting in improved crystallization. rsc.org

In one-step deposition methods, the inclusion of TBP as an additive can lead to better orientation and enhanced crystallinity of the perovskite film. researchgate.net This improvement in film quality is a key reason for the observed performance boost in devices fabricated with TBP. For example, the power conversion efficiency of CH3NH3PbI3-based PSCs was enhanced by 58% (from 6.71% to 10.62%) with the use of TBP to improve perovskite crystallinity. ossila.comresearchgate.net In lead-free tin-based perovskites, TBP can slow down the rapid crystallization process, leading to smoother, defect-free films with better electronic properties. nanoge.org

Impact on Charge Recombination Suppression

While its role as an HTL morphology controller is prominent, TBP also contributes to suppressing charge recombination in perovskite solar cells. ossila.comresearchgate.net Some studies propose a direct chemical interaction between TBP and the perovskite material at the HTL/perovskite interface. researchgate.net This interaction can facilitate more effective hole transfer from the perovskite to the HTL, thereby reducing the chance of charge recombination. researchgate.net

Furthermore, by ensuring a more uniform and pinhole-free HTL, TBP indirectly suppresses recombination by preventing direct contact between the perovskite layer and the metal electrode. ucsd.edu The hydrophobic nature of TBP adsorbed on the perovskite surface may also create a barrier that is resistant to ambient air, which could improve the stability of the device against moisture-induced degradation. researchgate.net However, there are conflicting reports, with some suggesting that TBP, as a Lewis base, could potentially corrode the perovskite layer over time, leading to decreased long-term stability. researchgate.net Despite this, numerous reports have demonstrated a significant improvement in device performance and stability with the inclusion of TBP. researchgate.net

The table below summarizes the effect of TBP on the performance of CH3NH3PbI3-xClx-based planar PSCs.

Table 1: Performance of Perovskite Solar Cells With and Without TBP Additive

| Additive | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | PCE (%) |

|---|---|---|---|---|

| Without TBP | 0.98 | 18.51 | 61.2 | 11.11 |

| With TBP | 1.05 | 20.89 | 68.4 | 15.01 |

Data sourced from a study on one-step solution processing of planar PSCs. researchgate.net

Advanced Organic Light-Emitting Diode (OLED) Materials

The application of pyridine-carbonitrile derivatives is being explored in the field of Organic Light-Emitting Diodes (OLEDs), particularly in the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). While direct research on 4-tert-Butylpyridine-2-carbonitrile for OLEDs is not widely documented, the modification of the pyridine-3,5-dicarbonitrile acceptor unit is a known strategy for tuning the emission color of TADF emitters. researchgate.net These materials are designed with donor-acceptor structures to achieve a small energy gap between the singlet and triplet excited states, which is crucial for efficient TADF. researchgate.net

For instance, TADF emitters using a 4-(diphenylamino)-2,6-dimethylphenyl donor and various pyridine-3,5-dicarbonitrile acceptors have produced emissions from greenish-yellow to orange-red with high photoluminescent quantum yields (76-100%). researchgate.net OLEDs fabricated with these materials have demonstrated exceptional maximum external quantum efficiencies (EQE), reaching up to 39.1%. researchgate.net The structural properties, such as steric hindrance between the donor and acceptor moieties, play a significant role in the performance of these emitters in OLED devices. researchgate.net

In a related context, other bulky tert-butyl functional groups are incorporated into fluorescent materials for OLEDs. For example, 9,10-bis[4-(di-4-tert-buthylphenylamino)styryl]anthracene has been used as an efficient orange-red emitter, and 4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran has been shown to be an excellent red dopant. researchgate.net The tert-butyl groups can influence molecular packing and photophysical properties, leading to improved device performance. researchgate.net

Hybrid Materials with Tunable Electronic, Magnetic, and Photoluminescence Properties

No research articles, patents, or scholarly reviews were identified that describe the incorporation of this compound into hybrid materials. Consequently, there is no data available on its potential to influence or create tunable electronic, magnetic, or photoluminescence properties in such materials.

Research in Bioactive Scaffolds and Medicinal Chemistry

The search for literature pertaining to the role of this compound in medicinal chemistry and as a component of bioactive scaffolds was also unfruitful.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase) for Therapeutic Potential

There are no published studies on the inhibitory effects of this compound against α-glucosidase, α-amylase, or any other enzymes. Therefore, its therapeutic potential as an enzyme inhibitor remains unexplored and undocumented in scientific literature.

Investigations into Potential Biological Activities

Beyond its listing in chemical supplier catalogs and its inclusion in broad patent claims covering large classes of compounds without specific biological data, there is no dedicated research available on the potential biological activities of this compound. While some sources make general statements about the potential "biological activity" of pyridine (B92270) derivatives, no specific studies, data, or detailed findings for this particular compound could be located.

Future Research Directions and Concluding Remarks

Development of Novel and Sustainable Synthetic Pathways for 4-tert-Butylpyridine-2-carbonitrile

The development of efficient and environmentally benign synthetic routes to this compound is a crucial first step toward unlocking its full potential. Current synthetic strategies for cyanopyridines often rely on methods that present environmental or safety concerns. Future research should focus on greener alternatives.

One promising avenue is the advancement of catalytic C-H cyanation. Direct cyanation of the C-H bond at the 2-position of 4-tert-butylpyridine (B128874) would be an atom-economical approach. Research in this area could explore the use of earth-abundant metal catalysts or even metal-free catalytic systems to reduce cost and toxicity.

Another key direction is the use of cyanide-free reagents. Traditional cyanation methods often employ toxic cyanide salts. Investigating alternative cyanating agents that are safer to handle and generate less hazardous waste is paramount. For instance, the use of CO2/NH3 as a source for the cyano group in nickel-catalyzed reactions represents a more sustainable approach. nih.gov

Furthermore, flow chemistry presents an opportunity for the safer and more scalable synthesis of this compound. Continuous-flow reactors can offer precise control over reaction parameters, minimizing the formation of byproducts and allowing for the safe handling of hazardous intermediates.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Cyanation | Atom economy, reduced waste | Development of earth-abundant metal catalysts or metal-free systems. |

| Cyanide-Free Reagents | Increased safety, reduced hazardous waste | Exploration of novel cyanating agents and cyanide-free reaction pathways. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reaction conditions in continuous-flow systems. |

Exploration of Untapped Reactivity Modes and Selective Transformations

The unique electronic properties of the 2-cyanopyridine (B140075) scaffold suggest a rich and underexplored reactivity profile for this compound. The electron-withdrawing nature of the nitrile group at the 2-position makes the pyridine (B92270) ring susceptible to nucleophilic attack, a reactivity mode that could be exploited for the synthesis of novel derivatives.

Future research should systematically investigate the reactivity of the nitrile group itself. For example, its hydrolysis, reduction, or participation in cycloaddition reactions could yield a diverse array of functionalized pyridine derivatives, such as amides, amines, and tetrazoles, which are valuable in medicinal chemistry and materials science.

Moreover, the development of selective transformations that differentiate between the pyridine nitrogen and the nitrile group is a significant challenge and a promising area for research. This could involve the use of sterically hindered reagents or protecting group strategies to achieve regioselective modifications. The reactivity of 2-cyanopyridines with thiol nucleophiles to form thiazoline rings is one such reaction that has been explored and could be further investigated for this compound. nih.gov

Rational Design and Synthesis of Advanced Functional Materials Incorporating the Compound

The parent compound, 4-tert-butylpyridine, is widely used as an additive in dye-sensitized solar cells (DSSCs) and perovskite solar cells, where it improves device efficiency and stability. ossila.comsigmaaldrich.com This established application provides a strong rationale for exploring this compound in the development of advanced functional materials for organic electronics.

The introduction of the nitrile group offers a versatile handle for incorporating this molecule into larger conjugated systems. Future research could focus on synthesizing novel organic dyes, ligands for metal complexes, and building blocks for conductive polymers. The electronic properties of these materials could be fine-tuned by leveraging the electron-withdrawing character of the nitrile group and the steric bulk of the tert-butyl group, which can influence molecular packing and solubility. The use of substituted pyridine dicarbonitriles in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) highlights the potential of cyanopyridine cores in this field. researchgate.net

| Material Class | Potential Application | Research Focus |

| Organic Dyes | Dye-Sensitized Solar Cells (DSSCs) | Synthesis of dyes with tailored absorption spectra and electronic properties. |

| Metal Complexes | Catalysis, Organic Electronics | Development of ligands for tuning the photophysical and redox properties of metal centers. |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Incorporation as a monomer to create polymers with high charge carrier mobility. |

| TADF Emitters | Organic Light-Emitting Diodes (OLEDs) | Design of novel emitters based on the cyanopyridine core for efficient light emission. researchgate.net |

Deeper Computational Insights into Structure-Property-Activity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, thereby guiding experimental efforts. Future research should employ a range of computational methods to gain deeper insights into its structure-property-activity relationships.

Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, including its frontier molecular orbital (FMO) energies, which are crucial for understanding its reactivity and potential in electronic applications. nih.gov Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions and charge distribution. nih.gov

Molecular electrostatic potential (MEP) mapping can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thus predicting its reactivity. nih.gov Furthermore, molecular docking studies could be employed to explore its potential as a ligand for biological targets, opening avenues in medicinal chemistry. mdpi.com These computational studies will be invaluable for the rational design of new experiments and the interpretation of their results.

Integration into Multidisciplinary Research Areas and Emerging Technologies

The unique combination of functional groups in this compound makes it a candidate for integration into a variety of multidisciplinary research areas and emerging technologies.

In medicinal chemistry, the pyridine carbonitrile scaffold is present in a number of biologically active compounds. For example, 2-amino-3-cyanopyridine derivatives have been investigated as anticancer agents and carbonic anhydrase inhibitors. researchgate.netnih.gov Future research could explore the synthesis and biological evaluation of derivatives of this compound for various therapeutic targets.

In the field of sensor technology, the pyridine nitrogen and the nitrile group could act as binding sites for specific analytes. The development of chemosensors based on this compound could be a fruitful area of research, with potential applications in environmental monitoring and medical diagnostics.

Furthermore, its properties could be relevant in the development of new energy storage technologies, for instance, as a component in redox flow batteries or as an electrolyte additive in lithium-ion batteries to enhance performance and safety.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butyl group into the pyridine-2-carbonitrile scaffold?

- Methodological Answer : The tert-butyl group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, tert-butyl halides or tert-butanol in the presence of Lewis acids (e.g., AlCl₃) may facilitate substitution at the pyridine ring’s para position. Steric hindrance from the tert-butyl group necessitates high-temperature conditions (120–150°C) and inert atmospheres to avoid decomposition . Characterization via -NMR can confirm substitution by observing downfield shifts of adjacent protons (e.g., δ 8.5–9.0 ppm for pyridine protons).

Q. How can spectroscopic techniques distinguish 4-tert-Butylpyridine-2-carbonitrile from its structural isomers?

- Methodological Answer :

- -NMR : The tert-butyl group’s singlet (9H, δ 1.3–1.5 ppm) and deshielded pyridine protons (δ 8.2–8.8 ppm) confirm substitution at the 4-position. Isomeric 3- or 5-tert-butyl derivatives would show distinct splitting patterns due to proximity to the cyano group.

- IR Spectroscopy : The cyano group’s sharp peak (~2230 cm) and absence of carbonyl stretches help rule out oxidized byproducts .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) effectively separates the product from polar impurities. Recrystallization in ethanol/water (70:30) yields high-purity crystals (mp 85–90°C). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~6.2 min) .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of pyridine-2-carbonitrile in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk hinders metal-catalyzed coupling (e.g., Suzuki-Miyaura). Optimize conditions using bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (100–120°C) to enhance catalytic turnover. Comparative studies with methyl or phenyl analogs show reduced yields (e.g., 45% vs. 70% for Suzuki coupling with phenylboronic acid) due to steric effects .

Q. What computational methods predict the electronic effects of the cyano and tert-butyl groups on the pyridine ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- The cyano group withdraws electron density, reducing the ring’s aromaticity (NICS values: −8.5 ppm vs. −10.2 ppm for unsubstituted pyridine).

- The tert-butyl group donates electrons via hyperconjugation, stabilizing the ring’s LUMO and enhancing electrophilic substitution at the 4-position .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?

- Methodological Answer : Stability studies (HPLC monitoring) show:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the cyano group to carboxylic acid.

- Neutral/basic conditions (pH 7–12) : Stable for >72 hours in aprotic solvents (e.g., DMSO, DMF).

- Data Table :

| Solvent | pH | Degradation Half-life (h) |

|---|---|---|

| Water | 2 | 0.5 |

| DMSO | 7 | >100 |

| Ethanol | 12 | 48 |

Q. What contradictions exist in reported synthetic yields for tert-butyl-substituted pyridines, and how can they be resolved?

- Methodological Answer : Discrepancies arise from:

- Steric vs. electronic effects : Higher temperatures improve tert-butyl incorporation but risk side reactions (e.g., ring oxidation).

- Catalyst choice : Pd(OAc)₂ gives 60–70% yield in Suzuki coupling, while Ni-catalyzed methods (e.g., NiCl₂(dppf)) may achieve 80% but require rigorous oxygen exclusion .

- Resolution : Design experiments comparing catalysts, temperatures, and protecting groups (e.g., Boc vs. TBS) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。